

# Application Notes and Protocols: Fantofarone in Angina Pectoris Research

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## Compound of Interest

Compound Name: *Fantofarone*

Cat. No.: *B1672053*

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These application notes provide a comprehensive overview of **Fantofarone** (also known as SR 33557), a novel calcium channel antagonist, and its investigation for the treatment of angina pectoris. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and clinical application of this compound.

## Introduction and Mechanism of Action

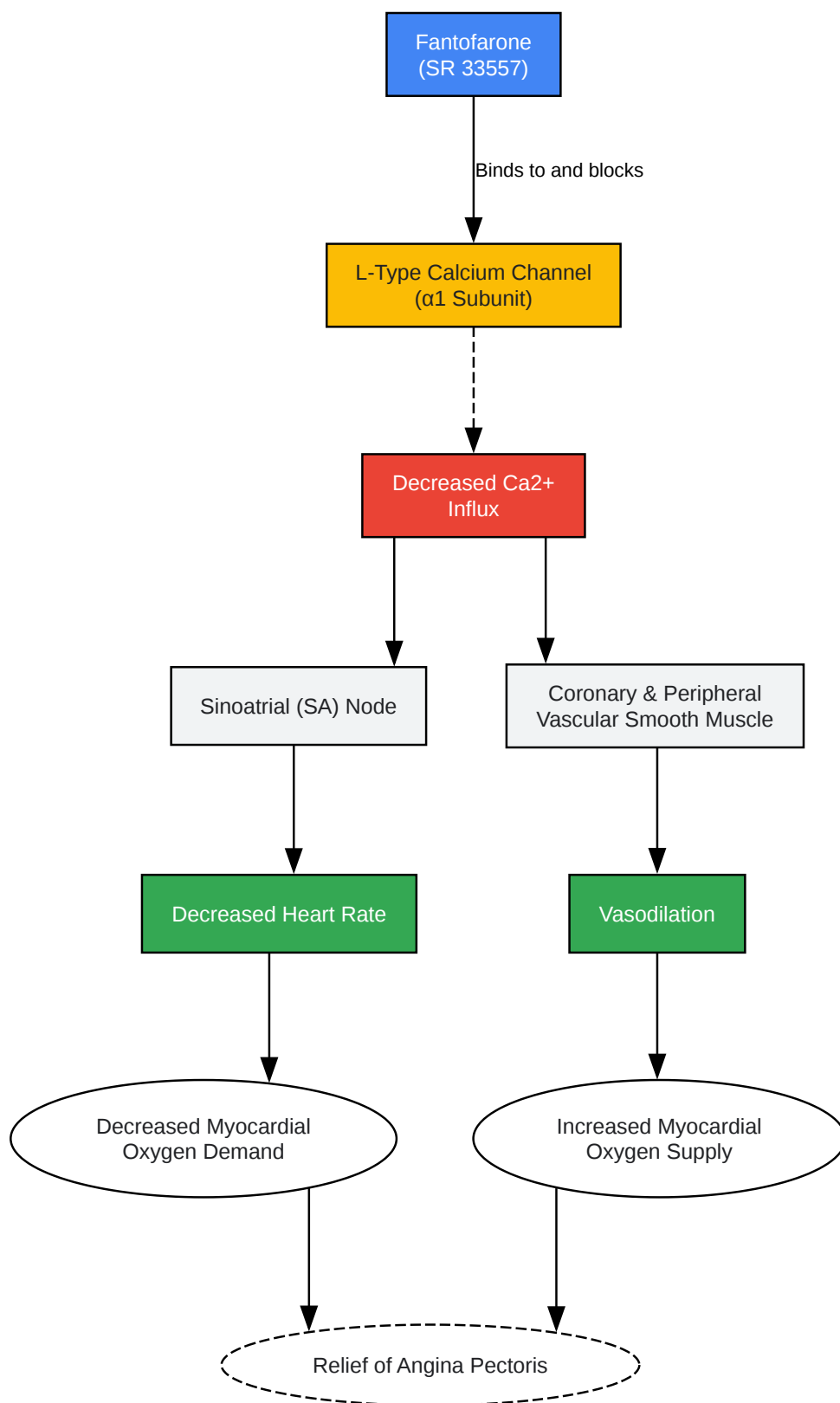
**Fantofarone** is a calcium channel antagonist belonging to the sulfone indolizine class, structurally distinct from other established classes of calcium channel blockers.[1] Its primary therapeutic action in angina pectoris stems from its effects on cardiac and vascular smooth muscle.

Mechanism of Action:

- **Primary Target:** **Fantofarone** selectively binds to the alpha 1 subunit of the L-type  $\text{Ca}^{2+}$  channel.[2] This binding site is distinct from those of classical calcium channel antagonists like dihydropyridines, phenylalkylamines, and benzothiazepines.[2][3]
- **Cardiac Effects:** The principal cardiac action of **Fantofarone** is on the sinoatrial (SA) node, leading to a reduction in heart rate (negative chronotropic effect).[1] Unlike some other vasodilators, it typically does not cause a reflex increase in heart rate.[4] It also reduces myocardial oxygen consumption, particularly during periods of elevated heart rate.[5]

- Vascular Effects: **Fantofarone** is a potent peripheral and coronary vasodilator, which reduces total peripheral resistance.[\[1\]](#)[\[4\]](#) This vasodilation increases coronary blood flow, further helping to alleviate myocardial ischemia.[\[5\]](#)
- Channel Selectivity: In cardiac cells, **Fantofarone** demonstrates selectivity by blocking L-type calcium channels without affecting T-type channels.[\[2\]](#) This action is voltage-dependent.  
[\[2\]](#)

The dual action of reducing myocardial oxygen demand (via decreased heart rate) and increasing oxygen supply (via coronary vasodilation) forms the basis of its antianginal effect.



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***Fantofarone's Mechanism of Action in Angina Pectoris.***

## Clinical Efficacy in Chronic Stable Angina

A key study has evaluated the safety and efficacy of **Fantofarone** as a monotherapy in patients with chronic stable angina pectoris. The results from this multicenter, double-blind, randomized, placebo-controlled, dose-ranging study are summarized below.<sup>[1]</sup>

Table 1: Efficacy of **Fantofarone** in Chronic Stable Angina<sup>[1]</sup>

Dose Group (twice daily)	Number of Patients (Intent-to-Treat)	Change in Exercise Time to Moderate Angina (seconds vs. placebo)
Placebo	N/A	-
50 mg	N/A	Not specified as effective
100 mg	N/A	+ 38 seconds
150 mg	N/A	+ 45 seconds
200 mg	N/A	Not specified as effective

Table 2: Safety and Tolerability Profile<sup>[1]</sup>

Adverse Event	Placebo Group	Fantofarone Treatment Group (All Doses)	Notes
Symptomatic Bradycardia	N/A	6 patients withdrawn	Dose-related sinus bradycardia occurred in 23 patients overall.
Increased Angina	N/A	5 patients withdrawn	-
Miscellaneous Reasons	N/A	9 patients withdrawn	-
Total Withdrawals	23 patients	20 patients	-
Deaths	N/A	0	No deaths occurred in the treatment group.
Effect on Blood Pressure	No alteration	No alteration	Systolic blood pressure at rest and during exercise was not altered.

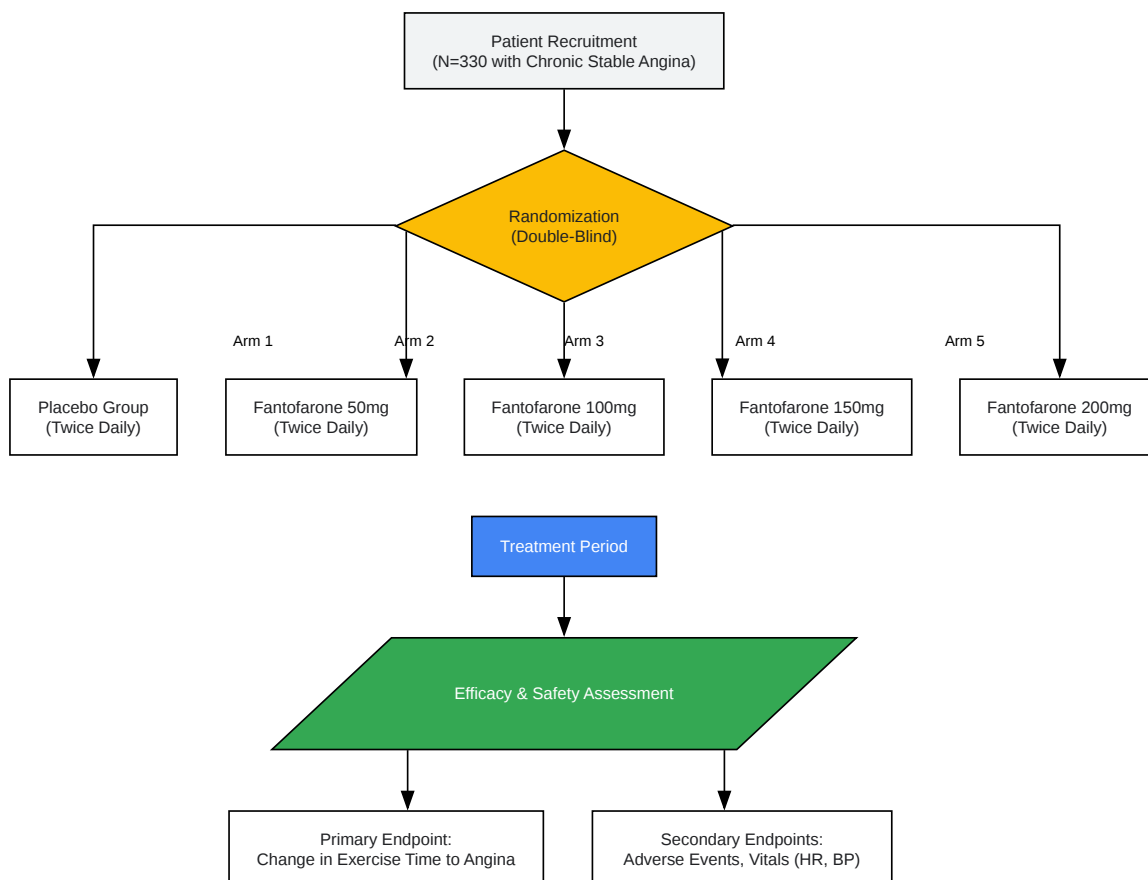
## Experimental Protocols

This section details the methodology for the pivotal clinical trial investigating **Fantofarone** in angina pectoris.

Protocol: Phase II/III Clinical Trial for **Fantofarone** in Chronic Stable Angina

- Study Design: A multicenter, double-blind, randomized, placebo-controlled, dose-ranging clinical trial.[\[1\]](#)
- Patient Population: 330 patients with a diagnosis of chronic stable angina pectoris were included in the intent-to-treat analysis.[\[1\]](#)
- Treatment Arms:
  - Placebo, administered twice daily.

- **Fantofarone** 50 mg, administered twice daily.
- **Fantofarone** 100 mg, administered twice daily.
- **Fantofarone** 150 mg, administered twice daily.
- **Fantofarone** 200 mg, administered twice daily.[\[1\]](#)
- Primary Efficacy Endpoint: The change in exercise duration on a treadmill until the onset of moderate angina, compared with the placebo group.[\[1\]](#)
- Safety Endpoints: Monitoring of adverse events, with a focus on cardiovascular effects such as bradycardia and changes in blood pressure.[\[1\]](#)
- Methodology:
  - Patient Screening and Enrollment: Patients with a documented history of chronic stable angina were recruited.
  - Randomization: Enrolled patients were randomly assigned to one of the five treatment arms in a double-blind fashion.
  - Treatment Period: Patients received their assigned treatment for the duration of the study.
  - Efficacy Assessment: Standardized treadmill exercise tests were performed at baseline and at the end of the treatment period to measure the time to onset of moderate angina.
  - Safety Monitoring: Vital signs (including heart rate and blood pressure) were monitored at rest and during exercise. All adverse events were recorded and assessed for their relationship to the study drug.
  - Data Analysis: The change in exercise duration from baseline was compared between each **Fantofarone** dose group and the placebo group. Statistical analysis was performed on the intent-to-treat population.



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Workflow for the **Fantofarone** Clinical Trial in Angina.

## Preclinical Cardiovascular Profile

Animal studies have provided further insight into the cardiovascular effects of **Fantofarone**.

Table 3: Hemodynamic Effects of **Fantofarone** in Anesthetized Dogs[4]

Dose (i.v.)	Change in Stroke Volume	Change in Total Peripheral Resistance	Effect on Heart Rate
50 µg/kg	+ 40% (p < 0.05)	- 40% (p < 0.05)	Not significantly altered
100 µg/kg	Further modifications	Further modifications	Not significantly altered
500 µg/kg	Further modifications	Further modifications	Not significantly altered

These preclinical findings corroborate the clinical data, highlighting **Fantofarone**'s ability to favorably modify cardiovascular function for the treatment of angina without inducing reflex tachycardia, a common side effect of other vasodilators.[4]

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## References

- 1. Safety and efficacy of monotherapy with fantofarone, a novel calcium channel antagonist, in patients with chronic stable angina pectoris. Fantofarone Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of two chemically related new Ca<sup>2+</sup> channel antagonists, SR33557 (fantofarone) and SR33805, on the L-type cardiac channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a new class of calcium antagonists, SR33557 (fantofarone) and SR33805, on neuronal voltage-activated Ca<sup>++</sup> channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fantofarone (SR 33557): cardiovascular actions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Fantofarone (SR33557): effects on myocardial oxygen consumption and coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
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